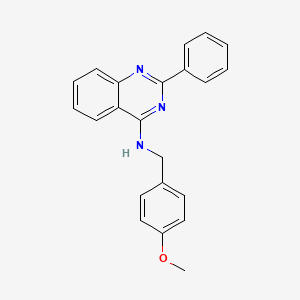

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

Description

Properties

CAS No. |

853310-73-3 |

|---|---|

Molecular Formula |

C22H19N3O |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C22H19N3O/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,24,25) |

InChI Key |

VJFBCQCTNROCJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

Direct Amination of 4-Chloro-2-phenylquinazoline

The most efficient method involves reacting 4-chloro-2-phenylquinazoline with 4-methoxybenzylamine under reflux conditions. This single-step procedure, adapted from protocols for analogous compounds, proceeds via nucleophilic aromatic substitution (SNAr).

Reaction Conditions and Optimization

- Reagents : 4-Chloro-2-phenylquinazoline (1 eq), 4-methoxybenzylamine (1.2 eq), isopropanol (solvent).

- Procedure : The reactants are refluxed in isopropanol for 2–4 hours, followed by cooling, filtration, and recrystallization from ethanol.

- Yield : 56–71% for structurally similar derivatives.

- Catalyst : No catalyst required, though prolonged reflux improves conversion.

This method benefits from simplicity but requires pure 4-chloro intermediates. The reaction’s success hinges on the electron-withdrawing effect of the quinazoline core, which activates the 4-position for substitution.

Multi-Step Synthesis via Quinazolinone Intermediates

An alternative route involves synthesizing 2-phenylquinazolin-4(3H)-one, followed by chlorination and amination.

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

- Reagents : Anthranilic acid (1 eq), benzamide (1 eq), solvent-free conditions.

- Procedure : Heating at 130°C for 5 hours forms the quinazolinone core via cyclodehydration.

- Yield : 58%.

Step 2: Chlorination to 4-Chloro-2-phenylquinazoline

- Reagents : 2-Phenylquinazolin-4(3H)-one (1 eq), phosphorus oxychloride (2.5 eq), dimethylformamide (solvent).

- Procedure : Refluxing in DMF with PClO for 2 hours achieves chlorination.

- Yield : 85%.

Step 3: Amination with 4-Methoxybenzylamine

- Reagents : 4-Chloro-2-phenylquinazoline (1 eq), 4-methoxybenzylamine (1.1 eq), zinc chloride (catalyst), DMF (solvent).

- Procedure : Refluxing at 150°C for 48 hours facilitates substitution.

- Yield : ~60% (extrapolated from analogous reactions).

This method offers higher purity but demands stringent temperature control and extended reaction times.

Comparative Analysis of Synthetic Methods

The direct method is preferable for rapid synthesis, while the multi-step approach allows modular functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the methoxybenzylamine moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a chemical compound belonging to the quinazoline family, characterized by a bicyclic structure with a benzene ring fused to a pyrimidine ring. Quinazoline compounds are frequently explored in medicinal chemistry due to their wide range of pharmacological properties.

Scientific Research Applications

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide has potential anticancer properties. Many substituted 2-phenyl-4-quinazolinones and 2-phenyl-4-alkoxy-quinazoline compounds are used in treating human cancers and inhibiting platelet aggregation . These compounds have demonstrated cytotoxicity against human tumor cell lines, including epidermoid carcinoma of the nasopharynx, lung carcinoma, ileocecal carcinoma, breast cancer, melanoma, ovarian cancer, glioblastoma, bone, and prostate cancer cell lines .

One study synthesized twenty-two quinazolinamine derivatives that exhibited potent inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) . Another study showed that derivatives of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles had varied activity against the HCT-116 cell line, with specific substitution patterns on the phenyl ring influencing their effectiveness .

Quinazoline Derivatives as Potential Anticancer Agents

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinamine Derivatives

SoRI-9804, SoRI-20040, and SoRI-20041

These compounds share the 2-phenyl-4-quinazolinamine scaffold but differ in their N-substituents:

- SoRI-9804 : N-(diphenylmethyl) group.

- SoRI-20040 : N-(2,2-diphenylethyl) group.

- SoRI-20041 : N-(3,3-diphenylpropyl) group.

Key Findings :

- All three compounds act as allosteric DAT modulators, partially inhibiting [125I]RTI-55 binding and [3H]dopamine uptake at nanomolar potency .

- Substituent bulkiness correlates with enhanced allosteric effects. For example, SoRI-20041 (longer alkyl chain) shows slower dissociation rates of DAT ligands compared to SoRI-9804 .

N-(4-Methoxybenzyl)quinazolin-4-amine

- Lacks the 2-phenyl group present in the target compound.

- Molecular weight: 265.316 g/mol (vs. ~343 g/mol estimated for the target compound with additional phenyl) .

- Implication : The absence of the 2-phenyl group likely diminishes interactions with hydrophobic binding pockets, reducing potency in DAT modulation compared to phenyl-substituted analogs.

Heterocyclic Derivatives with Methoxybenzyl Groups

2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

- Core Structure : 1,3,4-thiadiazole (vs. quinazoline).

- Substituents : 4-fluorobenzylidene and 4-methoxybenzylidene groups.

- Biological Activity : Exhibits insecticidal and fungicidal effects , highlighting how core heterocycle changes shift activity profiles .

1,3-Oxazine Derivatives

6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity to N-(4-Methoxybenzyl)quinazolin-4-amine .

Key Research Findings and Implications

Substituent Effects : Bulky N-substituents (e.g., diphenylmethyl in SoRI compounds) enhance allosteric DAT modulation, whereas smaller groups (e.g., 4-methoxybenzyl) may favor orthosteric binding .

Scaffold Specificity : Quinazoline derivatives target neurotransmitter systems, while thiadiazole/oxazine analogs exhibit antimicrobial/insecticidal activities, underscoring the role of core heterocycles in target selection .

Structural Optimization : Introducing a 2-phenyl group in quinazolinamines improves hydrophobic interactions with DAT, suggesting that this compound could be optimized for enhanced potency .

Biological Activity

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a quinazoline core structure with a methoxybenzyl substituent. This unique arrangement is believed to enhance its interaction with biological targets, contributing to its pharmacological effects.

Quinazoline derivatives, including this compound, have been shown to exhibit significant anticancer properties through various mechanisms:

- Inhibition of Tyrosine Kinases : Many quinazoline compounds act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in tumor growth and progression. For instance, related compounds have demonstrated IC50 values in the nanomolar range against resistant cancer cell lines .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. For example, certain derivatives have been reported to decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels .

- Inhibition of Drug Transporters : Some derivatives have shown the ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are responsible for drug efflux in multidrug-resistant cancer cells. This inhibition can enhance the accumulation of chemotherapeutic agents within cancer cells .

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

- Study 1 : A series of quinazolinamine derivatives were evaluated for their activity against various cancer cell lines. The compound exhibited potent cytotoxicity with IC50 values ranging from 1.32 μM to 5.89 μM against different cancer types, indicating its potential as a therapeutic agent .

- Study 2 : The compound was tested against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Q & A

Basic Research Questions

Q. What methodological approaches are employed to synthesize N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine, and how are reaction conditions optimized?

- Synthesis Strategies : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the N-(4-methoxybenzyl) group is often introduced using benzyl halides or sulfonamide intermediates under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Optimization involves controlling temperature (e.g., 60–100°C) and stoichiometric ratios of amines and electrophiles to minimize side products.

- Electrochemical Alternatives : Recent methods for related quinazolinones use electrochemical oxidative cyclization of 2-aminobenzamides with substituted benzyl halides at room temperature, avoiding high temperatures and transition-metal catalysts .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Spectroscopic Techniques : NMR (¹H and ¹³C) is critical for confirming the aromatic protons of the quinazoline core and methoxybenzyl substituents. IR spectroscopy identifies functional groups like C=N and C-O bonds .

- Crystallography : Single-crystal X-ray diffraction (as seen in analogous N-(4-methoxybenzyl) derivatives) resolves stereochemistry and confirms bond angles/distances .

Q. What preliminary biological screening protocols are used to evaluate this compound’s bioactivity?

- Receptor Binding Assays : For CNS targets, competitive binding studies (e.g., dopamine transporter inhibition) use radiolabeled ligands like [³H]dopamine or [¹²⁵I]RTI-55 to measure IC₅₀ values .

- Anticonvulsant Screening : The maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents assess seizure suppression, with ED₅₀ calculations .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield improvement?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) or organocatalysts may enhance regioselectivity. Evidence from quinazolinone syntheses suggests Al/C electrode systems improve cyclization efficiency .

- Green Chemistry : Solvent-free conditions or ionic liquids reduce environmental impact. For example, microwave-assisted synthesis reduces reaction times from hours to minutes .

Q. How are biochemical interaction studies designed to elucidate target specificity?

- Kinetic Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Site-directed mutagenesis of suspected binding pockets (e.g., dopamine transporter transmembrane domains) identifies critical residues for interaction .

Q. What strategies guide structure-activity relationship (SAR) studies for quinazolinamine derivatives?

- Substituent Variation : Systematic replacement of the methoxybenzyl or phenyl groups with electron-withdrawing/donating moieties (e.g., halides, trifluoromethyl) evaluates effects on potency .

- Computational Modeling : Molecular docking (AutoDock) and MD simulations predict binding poses and stability with targets like kinases or GPCRs .

Q. How are mechanistic studies conducted to understand reaction pathways?

- Isotopic Labeling : <sup>13</sup>C or <sup>15</sup>N tracing identifies intermediates in cyclization steps. For example, <sup>13</sup>C-labeled benzylamines track incorporation into the quinazoline ring .

- Kinetic Profiling : Monitoring reaction progress via HPLC or GC-MS determines rate constants and identifies rate-limiting steps .

Q. What advanced analytical methods ensure purity and stability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.